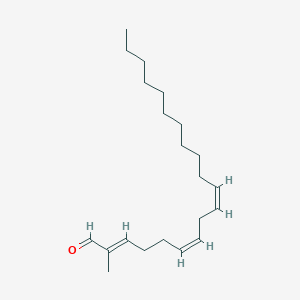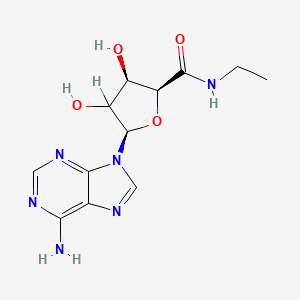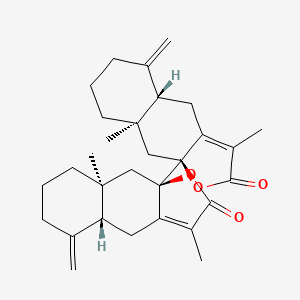
Biatractylolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biatractylolide is a natural product found in Atractylodes macrocephala with data available.
Scientific Research Applications
Neuroprotective Properties
Biatractylolide has been identified as having neuroprotective effects. Studies have shown its ability to improve memory function in Alzheimer's disease (AD) models. In one study, biatractylolide improved memory in AD rats induced by AlCl_3 and reduced acetylcholinesterase (AChE) activity in the brain, suggesting a potential role in managing AD symptoms (Liu Yang, 2006). Another study found that biatractylolide modulated PI3K-Akt-GSK3β-dependent pathways, protecting against glutamate-induced cell damage in rat adrenal pheochromocytoma (PC12) and human bone marrow neuroblastoma (SH-SY5Y) cells (Li Zhu et al., 2017).
Memory Improvement
Biatractylolide has also shown efficacy in improving memory in different AD models. A study demonstrated its positive effect on memory and reduction of cholinesterase (CHE) activity in AD rats induced by Aβ1-40 (Yan Hua-zhong, 2009). Additionally, biatractylolide significantly improved behavioral performance in d-galactose-induced aging mice, decreasing reactive oxygen species (ROS) and AChE activity, while increasing the expression of memory-related proteins (Z. Ji et al., 2014).
Cardiovascular Effects
Biatractylolide has been studied for its effects on isolated guinea pig myocardium, showing the potential for negative inotropic and chronotropic actions (P. Han, 2000).
Chemical and Structural Analysis
Research has also focused on the chemical structure and synthesis of biatractylolide. Studies have elucidated its structure through various analytical techniques and explored biomimetic synthesis approaches (C. Rosquete et al., 2002; S. Bagal et al., 2004).
properties
Product Name |
Biatractylolide |
|---|---|
Molecular Formula |
C30H38O4 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(4aR,8aS,9aR)-9a-[(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl]-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C30H38O4/c1-17-9-7-11-27(5)15-29(23(13-21(17)27)19(3)25(31)33-29)30-16-28(6)12-8-10-18(2)22(28)14-24(30)20(4)26(32)34-30/h21-22H,1-2,7-16H2,3-6H3/t21-,22+,27+,28-,29-,30+ |
InChI Key |
RBJDJJGMGHKQMI-IBROYFQSSA-N |
Isomeric SMILES |
CC1=C2C[C@@H]3C(=C)CCC[C@]3(C[C@]2(OC1=O)[C@]45C[C@]6(CCCC(=C)[C@@H]6CC4=C(C(=O)O5)C)C)C |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)C45CC6(CCCC(=C)C6CC4=C(C(=O)O5)C)C)C |
synonyms |
biatractylolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2,6-dichloro-N-[3-[(1-methylcyclohexyl)methoxy]-2-pyrrolidin-1-ylpropyl]aniline](/img/structure/B1245006.png)
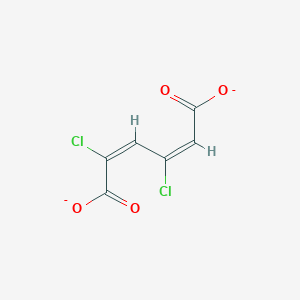
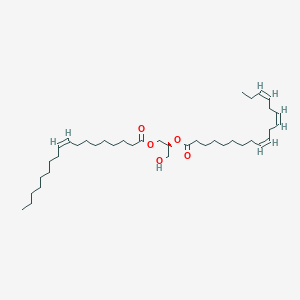
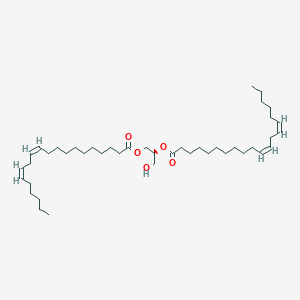
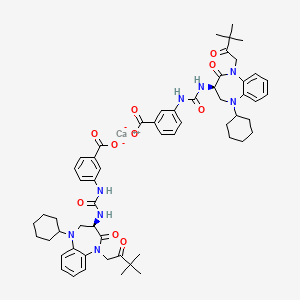
![quercetin 3-O-alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside](/img/structure/B1245016.png)
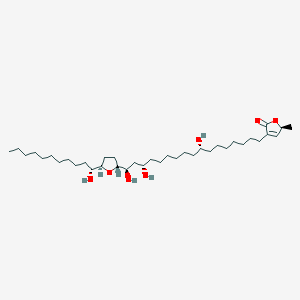
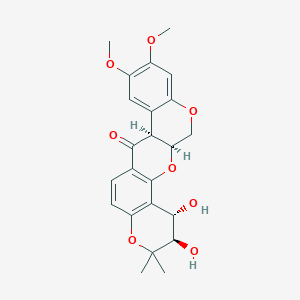
![dodecyl-[(1S,2S,3R,4S,5S,6R)-2-fluoro-3,4,5,6-tetrahydroxycyclohexyl]oxyphosphinic acid](/img/structure/B1245022.png)
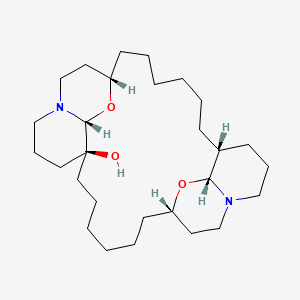
![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)
